Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

Racemic synthesis Achiral building block Analytical reference standard

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (CAS 688763-83-9) is a racemic (DL) Nα-Cbz-protected α-amino acid Weinreb amide derived from alanine, classified under alpha amino acid amides. It features a benzyloxycarbonyl (Cbz) protecting group on the α-amine and an N-methoxy-N-methyl (Weinreb) amide at the C-terminus, yielding a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol.

Molecular Formula C13H18N2O4
Molecular Weight 266.297
CAS No. 688763-83-9
Cat. No. B2392009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
CAS688763-83-9
Molecular FormulaC13H18N2O4
Molecular Weight266.297
Structural Identifiers
SMILESCC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)
InChIKeyJJWLCBIYQXRMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (CAS 688763-83-9): Procurement-Grade Cbz-Protected Racemic Alanine Weinreb Amide


Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (CAS 688763-83-9) is a racemic (DL) Nα-Cbz-protected α-amino acid Weinreb amide derived from alanine, classified under alpha amino acid amides [1]. It features a benzyloxycarbonyl (Cbz) protecting group on the α-amine and an N-methoxy-N-methyl (Weinreb) amide at the C-terminus, yielding a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol . The compound is supplied commercially at 95–97% purity and serves as a dual-functional building block enabling controlled ketone/aldehyde synthesis via organometallic addition or hydride reduction, while the Cbz group provides hydrogenolysis-labile protection orthogonal to acid-labile Boc and base-labile Fmoc strategies .

Why Cbz-DL-Alanine Weinreb Amide (688763-83-9) Cannot Be Replaced by Boc- or Fmoc-Protected Analogs or the Enantiopure L-Form


Substituting CAS 688763-83-9 with its closest analogs—Boc-L-alanine Weinreb amide (CAS 87694-49-3), Fmoc-L-alanine Weinreb amide, or the enantiopure Cbz-L-alanine Weinreb amide (CAS 114744-83-1)—introduces irreconcilable differences in deprotection orthogonality, stereochemical outcome, and downstream reactivity. The Cbz group is stable to the trifluoroacetic acid (TFA) conditions that cleave Boc groups, yet is quantitatively removed by catalytic hydrogenolysis (H₂/Pd), which leaves Boc intact; this orthogonality enables sequential protecting group manipulation in multi-step routes that neither Boc nor Fmoc alone can replicate . Furthermore, the racemic DL configuration of 688763-83-9 is intrinsic to its value in achiral synthetic pathways, racemic library synthesis, and analytical reference applications, where the enantiopure L-form (CAS 114744-83-1) would impose unwanted stereochemical bias and potentially double the procurement cost for enantiomeric profiling .

Quantitative Differentiation Evidence for Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (688763-83-9)


Stereochemical Identity: Racemic DL vs. Enantiopure L Form—Procurement and Application Consequences

CAS 688763-83-9 is the racemic (DL) form of Cbz-alanine Weinreb amide, in contrast to the enantiopure L-form (CAS 114744-83-1). Both share the identical molecular formula (C₁₃H₁₈N₂O₄, MW 266.29) and are available at comparable purity levels (~97%), yet their stereochemical composition dictates entirely different use cases . The DL form is explicitly listed as 'N-Cbz-DL-alanine (N-methoxy-N-methyl)-amide' by multiple vendors, confirming its racemic nature . At the same supplier (Amatek Scientific), both DL and L forms are priced identically at ¥600/1g and ¥1,800/5g . However, cross-vendor comparison shows the L-enantiomer can cost more (€151/1g from CymitQuimica for the L-form vs. £144/1g from Fluorochem for the DL-form ). The DL form eliminates the need to purchase both enantiomers separately for racemic reference standards or achiral target synthesis.

Racemic synthesis Achiral building block Analytical reference standard Stereochemical screening

N-Protecting Group Orthogonality: Cbz Stability to TFA Enables Sequential Deprotection Strategies Unavailable to Boc Analogs

The Cbz group on 688763-83-9 provides deprotection orthogonality that is fundamentally distinct from the Boc group found on the closest commercial alternative, Boc-L-alanine Weinreb amide (CAS 87694-49-3). Cbz is stable to trifluoroacetic acid (TFA, typically 50% v/v in CH₂Cl₂), the standard reagent for Boc removal, whereas Cbz is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions that leave Boc intact . This orthogonality is explicitly documented: 'When Boc and Cbz exist at the same time, Cbz can be removed by catalytic hydrogenolysis, while Boc remains unchanged, or Boc can be removed by acidolysis while Cbz is not affected' . In contrast, Boc-L-alanine Weinreb amide (MW 232.28, €40/1g, >98% GC purity ) is significantly cheaper but offers no acid-stable orthogonal handle. The Fmoc analog, while base-labile, introduces a third distinct deprotection logic but adds substantial molecular weight and cost. The one-pot Weinreb amide synthesis protocol using CPI-Cl has been demonstrated to be compatible with all three protecting groups (Boc, Cbz, Fmoc) with comparable yields [1], confirming that the choice of protecting group—not the Weinreb amide formation itself—is the key differentiator.

Orthogonal protection Solid-phase peptide synthesis Multi-step synthesis Hydrogenolysis

C-Terminal Weinreb Amide Prevents Over-Addition During Organometallic Ketone Formation, Unlike Methyl Esters

The Weinreb amide functionality in 688763-83-9 provides a unique and quantifiable advantage over the corresponding methyl ester analog (Cbz-alanine methyl ester, CAS 28819-05-8). When treated with Grignard or organolithium reagents, a regular ester undergoes two sequential additions—first forming the ketone, then rapidly reacting again to yield a tertiary alcohol. The Weinreb amide, by contrast, forms a stable five-membered chelated tetrahedral intermediate that resists further nucleophilic attack until aqueous workup, quantitatively delivering the ketone with a single equivalent of nucleophile [1]. Similarly, reduction with DIBAL-H cleanly stops at the aldehyde stage, whereas ester reduction with DIBAL-H at low temperature still risks over-reduction to the alcohol. In a documented pharmaceutical intermediate synthesis, a Cbz-protected amino acid was converted to its Weinreb amide using CDI, then reduced with LAH to give the corresponding α-amino aldehyde in 73% isolated yield over two steps—a transformation not achievable with the corresponding ester without competing over-reduction . The solid-phase Weinreb resin approach yielded amino aldehydes and ketones in 27–87% isolated yield (59% average) across 24 parallel reactions [2].

Ketone synthesis Grignard addition Aldehyde reduction Over-addition control

Predicted Physicochemical Properties Differentiate 688763-83-9 from Free Acid and Ester Analogs for Solubility-Driven Experimental Design

The target compound 688763-83-9 possesses computational physicochemical properties that distinguish it from the simpler Cbz-alanine free acid (CAS 1142-20-7) and the methyl ester (CAS 28819-05-8). Predicted logP values for 688763-83-9 are 1.38 (ChemAxon) and 0.85 (ALOGPS), with an aqueous solubility of 0.52 g/L (ALOGPS) [1]. The topological polar surface area (TPSA) is 71.36 Ų, with 4 H-bond acceptors and 1 H-bond donor . In comparison, Cbz-alanine free acid (C₁₁H₁₃NO₄, MW 223.23) has a predicted XLogP of ~1.4 and 2 H-bond donors, giving it higher aqueous solubility but limiting its utility in organic-phase coupling reactions without pre-activation [2]. The Weinreb amide modification eliminates the acidic proton, converting the carboxylate into a neutral amide with reduced H-bond donor count (1 vs. 2), thereby improving organic solvent solubility for homogeneous reaction conditions. The compound is essentially neutral under physiological conditions (predicted pKa strongest acidic: 13.49, strongest basic: -4.6, physiological charge: 0) [1].

LogP Aqueous solubility TPSA Computational ADME

Commercial Availability and Purity Profile: Multi-Vendor Sourcing with Documented 95–97% Purity and Full Analytical Characterization

CAS 688763-83-9 is stocked by multiple independent vendors with documented purity, pricing, and hazard data—critical for procurement decisions. Fluorochem supplies the compound at 97% purity (Product Code F530266) with pricing of £144/1g, £427/5g, and £661/10g, accompanied by full GHS classification (H302, H315, H319, H335), InChI Key (JJWLCBIYQXRMNO-UHFFFAOYSA-N), and MDL Number MFCD11822267 . Amatek Scientific offers it at 97% purity with pricing of ¥600/1g, ¥1,800/5g, and ¥2,800/10g . ChemScene lists it at 95%+ purity under Cat. No. CS-0036446 with storage at 2–8°C sealed in dry conditions . The L-enantiomer (CAS 114744-83-1) is available at similar purity (95–97%) and comparable pricing (€151/1g from CymitQuimica ), while the Boc analog is significantly cheaper (€40/1g, >98% GC) but lacks Cbz orthogonality . This multi-vendor landscape for 688763-83-9 ensures supply chain redundancy absent for less common Weinreb amide derivatives.

Vendor comparison Purity certification Hazard classification Storage stability

Synthetic Precedent: Cbz-Protected Weinreb Amide Serves as Key Intermediate in Multi-Kilogram API Synthesis with 73% Aldehyde Yield

The Cbz-protected Weinreb amide motif—exemplified by 688763-83-9—has direct precedent in the large-scale synthesis of telaprevir (Vertex VX-950), an HCV NS3/4A protease inhibitor. In the published route, a commercially available Cbz-protected amino acid (closely analogous to the alanine derivative) was converted to the corresponding Weinreb amide using CDI as the activating agent, followed by LAH reduction to deliver the α-amino aldehyde in 73% yield from the starting amino acid . The Cbz group was subsequently removed by hydrogenolysis in 95% yield to release the free amine for downstream coupling. This sequence—Cbz protection, Weinreb amide formation, hydride reduction to aldehyde, and hydrogenolytic deprotection—is enabled specifically by the Cbz/Weinreb amide combination and cannot be replicated with Boc protection (which would not survive the LAH reduction workup) or with a methyl ester (which would over-reduce to the alcohol). In the solid-phase context, Cbz-protected Weinreb resin-bound substrates yielded amino aldehydes and ketones in 27–87% isolated yield (59% average) following DIBAL-H or Grignard cleavage [1].

Pharmaceutical intermediate Telaprevir synthesis α-Amino aldehyde Process chemistry

Optimal Application Scenarios for Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate (688763-83-9) Based on Quantitative Differentiation Evidence


Racemic α-Amino Aldehyde and Ketone Library Synthesis for Fragment-Based Drug Discovery

The racemic DL configuration of 688763-83-9 makes it the preferred building block for generating racemic α-amino aldehyde and ketone libraries when stereochemical outcome is either irrelevant (achiral target binding) or deliberately varied (stereochemical SAR exploration). The Weinreb amide enables controlled DIBAL-H reduction to the aldehyde or Grignard addition to the ketone without over-reaction, as demonstrated by the 73% aldehyde yield achieved in analogous Cbz-Weinreb amide reductions . Using the DL form (¥600/1g, 97% purity ) rather than purchasing both L- and D-enantiomers separately halves procurement cost while providing the full racemic diversity required for initial screening campaigns.

Multi-Step Synthesis Requiring Orthogonal Amine Deprotection in the Presence of Acid-Labile Functionality

In synthetic sequences where the target molecule contains acid-sensitive groups (e.g., tert-butyl esters, silyl ethers, glycosidic bonds), the Cbz group of 688763-83-9 remains intact during TFA-mediated deprotection steps that would cleave a Boc group . This orthogonality is essential for solid-phase peptide synthesis (SPPS) using the Boc-strategy, where Cbz-protected building blocks can be incorporated and later liberated by hydrogenolysis without affecting the acid-labile peptide-resin linkage. The compound's predicted LogP of ~1.4 and single H-bond donor [1] further ensure adequate organic solubility for homogeneous coupling conditions.

Analytical Reference Standard for Chiral Purity Method Development and Enantiomeric Excess Determination

The racemic nature of 688763-83-9 qualifies it as an ideal reference standard for developing chiral HPLC or SFC methods aimed at quantifying the enantiomeric excess of Cbz-alanine Weinreb amide intermediates. By injecting the racemic DL form (CAS 688763-83-9) alongside the enantiopure L-form (CAS 114744-83-1), analysts can establish retention time windows, resolution factors, and calibration curves without synthesizing the D-enantiomer independently. The compound's availability at 95–97% purity from multiple vendors ensures consistent quality for validated analytical procedures.

Process Chemistry Route Scouting for α-Amino Ketone Pharmacophores in Protease Inhibitor Programs

The validated Cbz-Weinreb amide → α-amino aldehyde → downstream functionalization sequence, as demonstrated in telaprevir intermediate synthesis (73% aldehyde yield, 95% Cbz hydrogenolysis yield) , positions 688763-83-9 as a strategic building block for medicinal chemistry programs targeting serine and cysteine protease inhibitors. The alanine-derived methyl side chain provides minimal steric bulk, making it suitable for P1 site exploration in substrate-mimetic inhibitor design. Procurement at £144/1g (97% purity) from Fluorochem supports both discovery-scale and early process development quantities.

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